N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). It is structurally related to arachidonic acid and is used in various biochemical and pharmacological studies due to its ability to interact with cannabinoid receptors .
Preparation Methods
The synthesis of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide involves the condensation of arachidonic acid with 2-chloroethanamine. The carboxyl group of arachidonic acid is first activated using isobutyl chloroformate in the presence of triethylamine. This intermediate is then reacted with 2-chloroethanamine to form the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and 2-chloroethanamine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its ability to selectively activate cannabinoid receptor 1 (CB1). Some of its applications include:
Neuropharmacology: Studying the effects of CB1 activation on neural pathways and neurotransmitter release.
Cancer Research: Investigating its role in modulating cancer cell proliferation and apoptosis, particularly in breast cancer cells.
Immunology: Exploring its effects on immune cell function and inflammation.
Metabolic Studies: Assessing its impact on glucose homeostasis and metabolic pathways.
Mechanism of Action
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). Upon binding to CB1, it modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These actions result in altered neurotransmitter release, modulation of immune responses, and changes in cellular metabolism.
Comparison with Similar Compounds
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is unique due to its selective affinity for cannabinoid receptor 1 (CB1) over cannabinoid receptor 2 (CB2). Similar compounds include:
Anandamide (N-arachidonoylethanolamine): An endogenous ligand for cannabinoid receptors with a broader range of receptor interactions.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid with similar receptor affinities but different metabolic pathways.
N-oleoylethanolamine (OEA): A fatty acid ethanolamide with distinct physiological effects, including appetite regulation and anti-inflammatory properties.
This compound stands out due to its synthetic origin and specific receptor selectivity, making it a valuable tool in cannabinoid research.
Properties
Molecular Formula |
C22H36ClNO |
---|---|
Molecular Weight |
366.0 g/mol |
IUPAC Name |
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |
InChI Key |
SCJNCDSAIRBRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.